molecular formula C5H10N4 B13643263 (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine

(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine

Cat. No.: B13643263
M. Wt: 126.16 g/mol
InChI Key: USORDMHNTVXFQL-UHFFFAOYSA-N
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Description

(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine is a cyclobutane derivative featuring an azidomethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.

    Introduction of the Azidomethyl Group: This step often involves the substitution of a suitable leaving group (e.g., halide) with an azide ion (N₃⁻).

    Introduction of the Amine Group: This can be done through reductive amination or other amination techniques.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The azidomethyl group can be oxidized to form different functional groups.

    Reduction: The azide group can be reduced to an amine.

    Substitution: The azidomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) for azidation reactions.

Major Products

    Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclobutane derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Materials Science:

Biology and Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry

    Chemical Industry: Used in the production of specialty chemicals.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of (1r,3r)-3-(Azidomethyl)cyclobutan-1-amine would depend on its specific application. Generally, the azide group can participate in click chemistry reactions, forming stable triazole rings. The amine group can engage in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanamines: Compounds with similar cyclobutane and amine structures.

    Azidomethyl Derivatives: Compounds with azidomethyl groups attached to various backbones.

Uniqueness

(1r,3r)-3-(Azidomethyl)cyclobutan-1-amine is unique due to the combination of the cyclobutane ring, azidomethyl group, and amine group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C5H10N4

Molecular Weight

126.16 g/mol

IUPAC Name

3-(azidomethyl)cyclobutan-1-amine

InChI

InChI=1S/C5H10N4/c6-5-1-4(2-5)3-8-9-7/h4-5H,1-3,6H2

InChI Key

USORDMHNTVXFQL-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CN=[N+]=[N-]

Origin of Product

United States

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